2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol
CAS No.: 727993-72-8
Cat. No.: VC4124926
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727993-72-8 |
|---|---|
| Molecular Formula | C13H20N2O4 |
| Molecular Weight | 268.31 |
| IUPAC Name | tert-butyl N-[4-(2-hydroxyethyl)-6-methoxypyridin-3-yl]carbamate |
| Standard InChI | InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)15-10-8-14-11(18-4)7-9(10)5-6-16/h7-8,16H,5-6H2,1-4H3,(H,15,17) |
| Standard InChI Key | SWWDWKVINFZOTG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)OC |
Introduction
Overview of the Compound
2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol is a pyridine derivative that incorporates several functional groups:
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A tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the pyridine ring.
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A methoxy group at the 2-position.
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An ethanol group attached to the pyridine ring.
This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, due to its functionalized pyridine core and protected amine functionality.
Potential Applications
While specific data on this compound is unavailable, compounds with similar structures are often used in:
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Pharmaceutical Synthesis: The Boc-protected amine allows for selective deprotection and subsequent functionalization.
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Medicinal Chemistry: Pyridine derivatives are common in drug design due to their bioactivity and ability to bind to biological targets.
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Material Science: Functionalized pyridines can serve as ligands in coordination chemistry or as precursors for advanced materials.
Hypothetical Synthesis Pathway
A plausible synthetic route for this compound might involve:
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Starting with a 5-amino-2-methoxy-4-pyridinol derivative.
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Protecting the amino group with a Boc reagent (e.g., di-tert-butyl dicarbonate).
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Introducing the ethanol moiety via alkylation or other suitable reactions.
Data Table (Hypothetical)
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H18N2O3 |
| Molecular Weight | ~238.29 g/mol |
| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, DMSO) |
| Functional Groups | Boc-protected amine, methoxy, hydroxyl |
| Potential Uses | Pharmaceutical intermediate, ligand precursor |
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